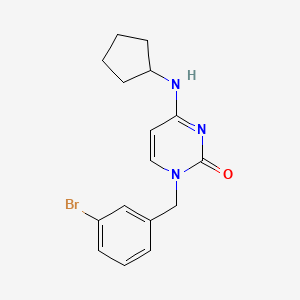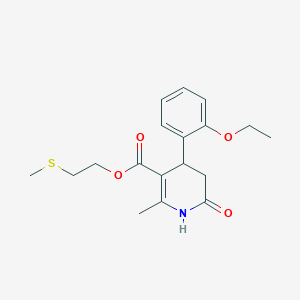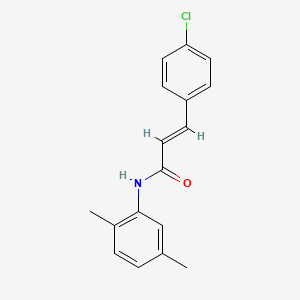
3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)acrylamide" is a chemical compound with potential applications in various fields, including materials science and pharmacology. Its unique structure has garnered interest for its properties and the potential to synthesize various derivatives.
Synthesis AnalysisThe synthesis of related compounds typically involves multi-step chemical reactions. For example, Zhang et al. (2019) describe a method to synthesize a similar compound, 1-(N, N-dimethyl)amine-2-(o-chlorobenzoyl)-methyl acrylate, involving nucleophilic substitution and carbanion reactions (Zhang, Duan, Xiong, Zhuang, & Tang, 2019). Similar strategies may be applicable for the synthesis of "3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)acrylamide."
Molecular Structure Analysis
Molecular docking and density functional theory (DFT) are commonly used to analyze the molecular structure of similar compounds. Shukla et al. (2020) utilized these methods for understanding the non-covalent interactions in (E)-3-(2,6-dichlorophenyl)-acrylamide and its dimer (Shukla, Chaudhary, & Pandey, 2020).
Chemical Reactions and Properties
The chemical reactions and properties of acrylamide derivatives are diverse. For instance, Sawada et al. (2000) explored how the self-assembled aggregates of a similar compound could selectively recognize hydrophilic amino and N,N-dimethylamino compounds (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
Physical Properties Analysis
The physical properties of acrylamide derivatives, like solubility and thermal stability, can be assessed using techniques such as differential scanning calorimetry and thermogravimetric analysis. Vijayanand et al. (2002) characterized the homopolymer and copolymers of 3,5-dimethylphenyl methacrylate, which shares structural similarities (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives can vary greatly depending on the substituents and the reaction conditions. For instance, Tale and Jagtap (2011) explored the antimicrobial activity and thermal stability of N-(2,4,5-trichlorophenyl) acrylamide, indicating the diverse functionalities these compounds can exhibit (Tale & Jagtap, 2011).
Aplicaciones Científicas De Investigación
Detection in Polyacrylamide Gels
A method for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels involves the use of scintillation autography. This method is significantly sensitive, allowing for the detection of low levels of radioactivity, indicative of the precision and application potential in biochemical analyses (Bonner & Laskey, 1974).
Synthesis and Biological Evaluation of Derivatives
Research on the synthesis of novel benzenesulfonamide derivatives, including reactions with acryloyl(phenyl)benzenesulfonamide derivatives, explores their potential antitumor activities. These findings highlight the utility of acrylamide derivatives in developing therapeutics (Fahim & Shalaby, 2019).
Biochemical Safety and Applications
The extensive study on acrylamide's biochemistry, safety, and industrial applications, including its use in wastewater treatment and as a laboratory tool, sheds light on its versatility. However, the potential health impacts necessitate careful management and further research to optimize its use while minimizing risks (Friedman, 2003).
Molecular Docking and DFT Studies
Investigations into the molecular structure and interactions of acrylamide derivatives using molecular docking and density functional theory (DFT) provide insights into their chemical reactivity and potential applications in materials science and pharmacology (Shukla et al., 2020).
Polymerization Techniques
Controlled polymerization of acrylamides demonstrates the capability to create polymers with specific properties, relevant for various industrial and medical applications. Such advancements in polymer science contribute to the development of new materials with tailored functionalities (Teodorescu & Matyjaszewski, 2000).
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-3-4-13(2)16(11-12)19-17(20)10-7-14-5-8-15(18)9-6-14/h3-11H,1-2H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTSJMVTBSQVRE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)
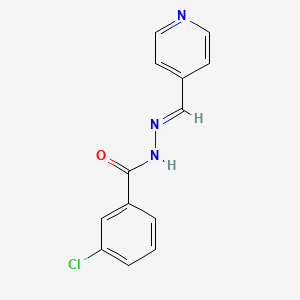
![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)
![N-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5558013.png)
![N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5558025.png)
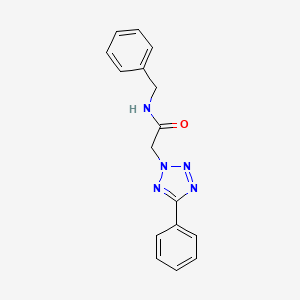
![N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5558035.png)

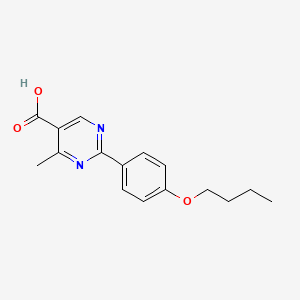
![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)
![5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)
